Ethyl 5-methylhexanoate
Overview
Description
Ethyl 5-methylhexanoate is an organic compound belonging to the class of esters. It is characterized by its molecular formula (C_9H_{18}O_2) and a molecular weight of 158.24 g/mol . This compound is known for its pleasant odor, which makes it a valuable component in the fragrance and flavor industries .
Mechanism of Action
Ethyl 5-methylhexanoate is a fatty acid ester with the molecular formula C9H18O2 . It has a molecular weight of 158.2380 Despite its widespread use, comprehensive information on its mechanism of action, pharmacokinetics, and environmental influences is limited
Biochemical Pathways
This compound may be involved in the metabolism of higher alcohols and esters during fermentation processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, in yeast fermentation processes, factors such as substrate composition and process parameters can affect the production of volatile aroma compounds like this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-methylhexanoate can be synthesized through the esterification of 5-methylhexanoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methylhexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 5-methylhexanoic acid and ethanol.
Reduction: Reduction of the ester can yield the corresponding alcohol, 5-methylhexanol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Major Products:
Hydrolysis: 5-methylhexanoic acid and ethanol.
Reduction: 5-methylhexanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 5-methylhexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor
Comparison with Similar Compounds
Ethyl acetate: Another ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity smell, used in flavorings and fragrances.
Ethyl propionate: Used in the food industry for its sweet, fruity aroma .
Uniqueness: Ethyl 5-methylhexanoate is unique due to its specific structure, which imparts a distinct odor profile. Its longer carbon chain compared to ethyl acetate and methyl butyrate results in different physical and chemical properties, making it suitable for specific applications in the fragrance and flavor industries .
Biological Activity
Ethyl 5-methylhexanoate (EMH) is an ester compound with notable applications in various fields, including biochemistry, pharmacology, and industrial chemistry. This article delves into the biological activity of EMH, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its ester functional group, which plays a crucial role in its reactivity and biological interactions. The molecular structure can be represented as follows:
- Chemical Formula : C₉H₁₈O₂
- Molecular Weight : 158.24 g/mol
The biological activity of EMH primarily stems from its interaction with various enzymatic pathways and metabolic processes. Its ester and methyl groups allow it to function as a substrate or inhibitor in biochemical reactions. Notably, EMH can undergo:
- Oxidation : Leading to the formation of carboxylic acids.
- Reduction : The ester can be reduced to alcohols or amines using reducing agents.
- Substitution Reactions : The ethoxy group can be replaced by nucleophiles, affecting its biological properties.
Antimicrobial Properties
Research has indicated that EMH exhibits antimicrobial activity against various bacterial strains. A study demonstrated that compounds derived from EMH showed significant growth inhibition against Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 1,000 µg/mL . This suggests potential applications in developing antimicrobial agents.
Antitumor Activity
In vitro studies have explored the cytotoxic effects of compounds related to EMH on tumor cell lines. For instance, derivatives of EMH demonstrated dose-dependent cytotoxicity against several cancer cell lines, indicating its potential as an antitumor agent. The IC50 values for these compounds were notably low, suggesting high potency .
Enzyme Inhibition
EMH has been studied for its role in inhibiting specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes, which may have therapeutic implications in conditions such as cancer and metabolic disorders.
Case Study 1: Synthesis and Application in Fuel Production
A recent study utilized hydrolyzed forms of EMH as starting materials for synthesizing branched esters used as fuel compounds. The yield of EMH reached 22% under optimal conditions, highlighting its utility in sustainable chemical processes . This application underscores the compound's versatility beyond biological contexts.
Case Study 2: Safety Assessment
Safety assessments have been conducted on similar compounds to evaluate their genotoxicity and reproductive toxicity. Data from analogs such as ethyl hexanoate suggest that EMH would likely exhibit a favorable safety profile with a calculated margin of exposure (MOE) greater than 100 for repeated dose toxicity endpoints . This information is crucial for regulatory considerations in pharmaceuticals and consumer products.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Notable Features |
---|---|---|
Ethyl Hexanoate | Low toxicity; used in food | Commonly used as a flavoring agent |
Ethyl (S)-3-cyano-5-methylhexanoate | Potential therapeutic properties | Contains a chiral center |
Methyl Hexanoate | Antimicrobial properties | Similar structure but different reactivity |
Properties
IUPAC Name |
ethyl 5-methylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-11-9(10)7-5-6-8(2)3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOGVGBBHBPFGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283873 | |
Record name | Ethyl 5-methylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10236-10-9 | |
Record name | NSC33948 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-methylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-methylhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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